Legacy perfluoroalkyl acids cannot mimic LC-MS/MS retention of ether PFAS-leading to quantification errors. Our PFO3TDA (CAS 330562-41-9) eliminates this gap as the definitive PFECA reference standard. Key features: • Multidentate chelator with the highest β-cyclodextrin affinity among PFECAs; ideal for sorbent breakthrough testing. • Matching retention time and collision cross-section for accurate environmental monitoring per EPA guidelines. • Precursor for low-temperature fluoropolymers, leveraging flexible ether backbone. Supplied high-purity, ready-to-use for immediate method validation.
Perfluoro-3,6,9-trioxatridecanoic acid (PFO3TDA) is a specialized perfluoroalkyl ether carboxylic acid (PFECA) characterized by a 13-atom backbone containing ten fluorinated carbons and three ether linkages [1]. Originally developed as a next-generation alternative to legacy perfluoroalkyl substances (PFAS), this compound maintains high thermal stability and chemical resistance while offering distinct surfactant properties [2]. For industrial and analytical buyers, PFO3TDA is highly valued as a multidentate perfluorinated chelating agent in metal halide processing, a precursor for low-temperature fluoropolymers, and a critical analytical reference standard for environmental monitoring and remediation sorbent validation [1].
Substituting PFO3TDA with legacy perfluoroalkyl acids (e.g., PFOA) or shorter-chain ether variants (e.g., GenX, PFO2DA) fundamentally compromises process efficacy and analytical accuracy [1]. In polymer and materials science, the rigid aliphatic backbone of PFOA lacks the rotational flexibility imparted by PFO3TDA's three ether oxygen atoms, leading to inferior low-temperature processability and an inability to form stable multidentate chelates with metal cations like zirconium . In environmental and toxicological testing, PFO3TDA exhibits distinct bioaccumulation profiles, LC-MS/MS retention times, and host-guest binding affinities that cannot be accurately modeled using shorter-chain homologs, making the exact CAS 330562-41-9 standard indispensable for rigorous method validation [1].
In the development of cyclodextrin (CD)-based remediation systems for PFAS capture, chain length and ether substitution dictate binding strength. Studies demonstrate that PFO3TDA forms highly stable 2:1 beta-CD:PFECA complexes, exhibiting the highest association constant among tested PFECAs [1]. When compared to shorter-chain analogs like PFO2DA or GenX, PFO3TDA's extended 13-atom chain maximizes hydrophobic interactions within the CD cavity, preventing the premature breakthrough seen with shorter homologs[1].
| Evidence Dimension | 2:1 beta-Cyclodextrin Association Constant Strength |
| Target Compound Data | Highest association constant among evaluated PFECAs (PFO3TDA) |
| Comparator Or Baseline | Shorter-chain PFECAs (e.g., PFO2DA, GenX) and legacy PFOA |
| Quantified Difference | Maximized binding affinity directly correlated to the extended trioxa-tridecanoic chain length |
| Conditions | beta-cyclodextrin host-guest complexation assays for water remediation |
Environmental engineering firms must procure PFO3TDA to accurately benchmark the upper-bound retention capacity of novel PFAS filtration media against long-chain ether contaminants.
Unlike legacy perfluorinated carboxylic acids which coordinate primarily through a single terminal carboxylate group, PFO3TDA functions as an advanced perfluorinated chelating agent . The presence of three strategically spaced ether oxygen atoms along the fluorinated backbone allows for multidentate coordination with transition metals. This structural advantage enables the formation of highly stable, processable complexes used in the production of zirconium oxide and other metal halides, providing a constant ligand environment that simple aliphatic PFAS cannot achieve .
| Evidence Dimension | Metal coordination mode and complex stability |
| Target Compound Data | Multidentate chelation via carboxylate and 3 ether oxygens |
| Comparator Or Baseline | PFOA (monodentate/bidentate carboxylate only) |
| Quantified Difference | Formation of stable, processable metal-ligand complexes in treatment fluids |
| Conditions | Metal halide and zirconium oxide production processes |
Chemical manufacturers require PFO3TDA to stabilize metal centers in highly fluorinated, chemically aggressive treatment fluids where standard surfactants fail.
As global regulatory frameworks expand to include next-generation PFECAs, accurate quantification requires exact analytical standards. PFO3TDA (m/z 561 [M-H]-) exhibits distinct chromatographic retention and ionization efficiencies compared to legacy PFAS [1]. In comprehensive LC-MS/MS methods designed to detect up to 74 PFAS compounds, PFO3TDA cannot be quantified using PFOA surrogate standards due to the altered polarity and collision cross-section (257.4 Ų) introduced by its trioxa backbone, necessitating its direct procurement for calibration curves [2].
| Evidence Dimension | Mass-to-charge ratio and Collision Cross Section (CCS) |
| Target Compound Data | m/z 561, CCS = 257.4 Ų |
| Comparator Or Baseline | PFOA (m/z 413, distinct CCS) |
| Quantified Difference | Absolute resolution of PFECA vs legacy PFCA signals |
| Conditions | Electrospray ionization (ESI-) LC-MS/MS and Ion Mobility Spectrometry |
Analytical laboratories must use the exact PFO3TDA standard to prevent false negatives and ensure compliance with expanded environmental screening protocols.
Directly following from its unique LC-MS/MS retention profile and collision cross-section, PFO3TDA is an essential reference standard for environmental testing laboratories [1]. It is used to calibrate high-resolution mass spectrometers for the detection of emerging polyether PFAS in municipal water supplies, soil extracts, and biological matrices, ensuring compliance with updated EPA and international monitoring guidelines[1].
Because PFO3TDA exhibits the strongest beta-cyclodextrin association constant among PFECAs, it serves as the ultimate stress-test molecule for novel water filtration technologies[2]. R&D teams developing activated carbon, ion-exchange resins, or cyclodextrin-based polymers use this compound to validate the capture efficiency and breakthrough volume of their remediation systems against persistent, long-chain ether PFAS [2].
Leveraging its multidentate coordination capabilities, PFO3TDA is utilized in specialized treatment fluids for the production of zirconium oxide and other metal halides. The ether linkages provide a stable, constant ligand environment for transition metals, making it the preferred choice over rigid legacy PFAS for advanced materials synthesis and highly aggressive chemical processing environments .
Corrosive;Irritant